Product packaging for Hispanone(Cat. No.:)

Hispanone

Cat. No.: B161579
M. Wt: 300.4 g/mol
InChI Key: DGCSFZBBNZMTAQ-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hispanone is a labdane diterpenoid, a class of natural compounds known for their diverse biological activities. It is isolated from botanical sources such as the aerial parts of Leonurus japonicus (Chinese motherwort) . Current pharmacological research on this compound is focused on its significant anti-inflammatory properties . Studies performed in human neutrophils have demonstrated that this compound can inhibit fMLP-induced superoxide anion generation and elastase release, suggesting a potential mechanism for its anti-inflammatory effects . This specific activity makes this compound a compound of interest for investigating new anti-inflammatory pathways and cellular responses. Prior to use, researchers should consult the relevant scientific literature for detailed handling and safety protocols. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for diagnostic use. It is strictly for use in controlled in vitro settings and is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B161579 Hispanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSFZBBNZMTAQ-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Botanical Sourcing

Identification of Hispanone in Ballota Species

Several species of the Ballota genus have been reported to contain this compound. These identifications are typically made through the analysis of plant extracts using various spectroscopic and chromatographic techniques.

Ballota hispanica Neck ex Nym. has been identified as a source of this compound. This compound, also referred to as dehydrohispanolone, has been found in extracts of Ballota species collected in Turkey. nih.govnih.gov Hispanolone (B98741), a related furolabdane diterpene, was initially isolated from Ballota hispanica. nih.govru.ac.za

This compound has also been reported to occur in Ballota saxatilis. The extraction, isolation, and identification of diterpenoids, including this compound (compound 5) and ballonigrin, from the aerial parts of Ballota saxatilis subsp. saxatilis have been documented. nih.gov

This compound has been isolated from the aerial parts of Ballota africana. nih.gov However, studies suggest that this compound may not be a true natural product in this species but rather an artifact formed during the extraction and isolation processes. nih.gov This artifactual formation is thought to result from the simple dehydration of hispanolone (compound 1) due to the favorable spatial arrangement of the tertiary hydroxyl group and hydrogens at C9 and C8. nih.gov Observations have shown that dehydrohispanolone (this compound) is slowly formed in the crude extract of the plant, suggesting it is not present in fresh extracts. nih.gov

This compound in Ballota saxatilis

Occurrence in Leonurus Species

This compound and related diterpenoids have also been found in species belonging to the Leonurus genus.

This compound has been isolated from the aerial parts of Leonurus japonicus. nih.govnih.gov Research on Leonurus japonicus has led to the isolation of several labdane (B1241275) diterpenoids, including this compound (compound 5). nih.gov

While not always explicitly listed as a primary isolate in all studies, related labdane diterpenoids, such as prehispanolone (B1679075) and leosibiricin, have been reported in Leonurus sibiricus. scribd.comnih.govnih.gov Some reviews on the Leonurus genus also mention this compound in the context of the diterpenoids found in this genus, which includes L. sibiricus. plantaedb.com

This compound in Leonurus heterophyllus

Leonurus heterophyllus Sweet, also known by its synonym Leonurus japonicus, is a species native to Asia and is widely used in traditional Chinese medicine. wikipedia.orgwebsite-files.com this compound has been isolated from the aerial parts of Leonurus heterophyllus. chemfaces.comclockss.orgnii.ac.jp Research has shown that Leonurus heterophyllus is rich in furolabdane diterpenoids, including this compound. clockss.org Studies investigating the chemical constituents of this plant have successfully isolated and identified this compound among other diterpenoids. jst.go.jpresearchgate.netoriprobe.com

Detection in Galeopsis Species

The genus Galeopsis (hemp nettle), also belonging to the Lamiaceae family, is another source of this compound and related compounds. nih.govpreprints.orgmdpi.com These species are often found in ruderal habitats, fields, and along roadsides in Europe and Asia. nih.govpreprints.org

This compound in Galeopsis angustifolia

This compound has been detected in Galeopsis angustifolia Ehrh. ex Hoffm. clockss.orgnih.govresearchgate.net Early research on the diterpenoid content of Galeopsis angustifolia led to the isolation and characterization of compounds, including those structurally related to this compound. nih.gov

Related Metabolites in Galeopsis bifida

While this compound itself is primarily associated with Galeopsis angustifolia and Galeopsis ladanum subsp. angustifolia nih.govresearchgate.net, studies on Galeopsis bifida Boenn. have revealed the presence of a wide range of other metabolites, including iridoid glycosides, phenylethanoid glycosides, hydroxycinnamates, and flavone (B191248) glycosides. nih.govpreprints.orgresearchgate.netdntb.gov.ua Although this compound is not consistently reported as a major constituent of Galeopsis bifida, the genus Galeopsis is known for its diverse diterpenoid content, and related labdane diterpenoids have been identified in other Galeopsis species. nih.govpreprints.orgresearchgate.net For instance, galeopsin (B593422), a related labdane diterpenoid, has been found in Galeopsis angustifolia. researchgate.net

Known compounds identified in the Galeopsis genus include a variety of chemical classes: nih.govpreprints.orgmdpi.comresearchgate.net

Chemical ClassExamples of Compounds Found in Galeopsis Species
IridoidsHarpagide, Acetyl harpagide, 8-epi-loganin nih.gov
DiterpenoidsThis compound, Galeopsin researchgate.netnih.gov
TriterpenesHederagenin nih.gov
Benzoic Acids4-Hydroxybenzoic acid, Vanillic acid nih.gov
Hydroxycinnamatesp-Coumaric acid, Chlorogenic acid, Ferulic acid nih.govpreprints.orgmdpi.com
FlavonoidsFlavone glycosides, Hispidulin, Luteolin, Apigenin (B1666066), Myricetin, Quercetin nih.govpreprints.orgmdpi.comresearchgate.netnih.govnih.govnih.gov
Phenylpropanoid GlycosidesIsomartynoside preprints.orgmdpi.com
Fatty AcidsEpoxy and hydroxy acids nih.govpreprints.orgmdpi.com
Essential OilsCaryophyllene oxide, β-caryophyllene, Germacrene D ijpmbs.com

Chemotaxonomic Significance of this compound Distribution

The distribution of specific diterpenoids, including this compound and related labdane-type compounds, holds chemotaxonomic significance within the Lamiaceae family. researchgate.netthieme-connect.com The presence of characteristic diterpenoids is a defining feature of certain genera within this family, such as Leonurus and Galeopsis. clockss.orgijpmbs.com The isolation of similar labdane diterpenoids from different species within these genera supports their botanical classification and relationships. clockss.orgajol.info While variations exist in the specific diterpenoids produced by different species and even populations, the occurrence of compounds like this compound provides valuable markers for chemotaxonomic studies. nih.govresearchgate.netresearchgate.net The consistent presence of certain diterpenoid skeletons, such as the labdane type, across these genera highlights evolutionary relationships and distinct metabolic pathways. clockss.orgresearchgate.net

Biosynthetic Pathways and Precursor Chemistry

Proposed Labdane (B1241275) Diterpene Biosynthesis in Lamiaceae

Plants within the Lamiaceae family are known to produce a wide array of labdane-related diterpenoids. nih.govmsu.edunih.gov The biosynthesis of these compounds is initiated by class II diterpene cyclases (diTPSs). nih.goviastate.edu These enzymes catalyze the cyclo-isomerization of GGPP, often producing a trans-decalin ring structure and a carbocation intermediate, such as the labda-13-en-8-yl+ diphosphate (B83284). nih.goviastate.edu This intermediate can then undergo further rearrangements or modifications. nih.gov Subsequently, class I diTPSs typically facilitate the dephosphorylation and further cyclization or rearrangement of these intermediates to generate diverse diterpene scaffolds. biorxiv.orgnih.gov

Enzymatic Transformations Leading to Furanoditerpenoids

Following the formation of the core diterpene scaffold, further enzymatic modifications, particularly by cytochrome P450 monooxygenases (P450s), are crucial for generating the structural complexity and bioactivity of specialized diterpenoids, including the formation of furan (B31954) rings. biorxiv.orgnih.govresearchgate.netresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP71Z) in Furan Ring Formation

Cytochrome P450 enzymes play a significant role in the functional decoration of diterpene skeletons, including hydroxylation, carbonylation, and heterocyclization reactions. researchgate.net Studies in other plant species, such as Panicum virgatum (switchgrass), have identified CYP71Z subfamily enzymes (e.g., CYP71Z25-29) that catalyze the addition of a furan ring directly to diterpene alcohol intermediates derived from class II diTPS products. biorxiv.orgnih.govresearchgate.netnih.gov This suggests a potential alternative pathway for furanoditerpenoid formation that bypasses the typical requirement for sequential class II and class I diTPS activity for scaffold formation before furan ring addition. biorxiv.orgnih.gov While CYP71Z enzymes have been characterized in monocots like switchgrass, other P450 families, such as CYP76, are also associated with the synthesis of specialized labdane-type diterpenoids and can catalyze furan ring formation in clerodane backbones in Lamiaceae species. researchgate.netresearchgate.net This indicates that different P450 enzymes in various plant lineages have evolved the capacity to perform oxidative cyclizations leading to furan rings in diterpenoids.

Isoprenoid Precursor Involvement (e.g., Geranylgeranyl Diphosphate)

The biosynthesis of Hispanone, as with other diterpenoids, begins with the central diterpenoid precursor, geranylgeranyl diphosphate (GGPP). heraldopenaccess.usontosight.ainih.govresearchgate.net GGPP is a C20 compound formed from the condensation of four C5 isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.usiastate.edu In plants, IPP and DMAPP are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. iastate.edu GGPP synthase catalyzes the formation of GGPP from DMAPP and three molecules of IPP. heraldopenaccess.usontosight.ai This GGPP then serves as the substrate for the initial cyclization reactions catalyzed by diterpene synthases, leading to the diverse diterpene scaffolds. ontosight.aimdpi.com

Genetic and Molecular Regulation of this compound Biosynthesis (Conceptual)

Synthetic Methodologies for Hispanone and Analogues

Total Synthesis Approaches for Hispanone

Total synthesis of this compound aims to construct the entire molecule from readily available starting materials, allowing for the control of stereochemistry and exploration of different synthetic strategies.

Strategies Utilizing Chiral Precursors (e.g., (R)-carvone)

Several total synthesis routes to this compound and related labdane (B1241275) diterpenoids have employed chiral precursors to establish the desired absolute stereochemistry. (R)-(-)-Carvone is a frequently utilized chiral starting material in the synthesis of natural products, including some labdane-type furanoditerpenoids related to this compound. researchgate.netresearchgate.netnih.govnih.govscite.ai Its inherent chirality provides a foundation for building the stereocenters present in the target molecule. For instance, (R)-carvone has been used as a starting material for the synthesis of 11-nordrim-7-en-9-one, an intermediate considered appropriate for the total synthesis of this compound. researchgate.netresearchgate.net The use of (R)-carvone allows for the enantiospecific synthesis of complex diterpenoid skeletons. researchgate.net

Advanced Methodologies for Ring Formation and Stereocontrol

The construction of the fused ring system and the establishment of the correct relative and absolute stereochemistry are critical aspects of this compound total synthesis. Advanced methodologies have been developed to achieve these goals with high efficiency and selectivity. While specific details on ring formation and stereocontrol solely for this compound synthesis are not extensively detailed across all search results, general strategies employed in the synthesis of complex terpenes, which are relevant to this compound, include intramolecular cyclizations, such as aldol (B89426) cyclizations to form decalin skeletons, and stereocontrolled reactions like enantioselective alkylations and diastereoselective cyclizations. researchgate.netnih.govd-nb.infoorganic-chemistry.orgbeilstein-journals.orgrsc.org The formation of the furan (B31954) ring moiety is also a key step, often involving the addition of furan-containing building blocks. researchgate.net Achieving high stereocontrol is paramount in natural product synthesis to obtain the desired enantiomer with specific biological activity. d-nb.info

Evolution of Total Synthesis Objectives Beyond Structure Confirmation

Initially, total synthesis efforts were often aimed at confirming the proposed structure of a natural product. However, the objectives of total synthesis have evolved significantly. Beyond structure confirmation, modern total synthesis of compounds like this compound is driven by goals such as developing more efficient and scalable synthetic routes, providing access to sufficient quantities of the compound for biological evaluation, and enabling the synthesis of designed analogues with potentially improved properties. researchgate.net The limited availability of some natural products from their original sources provides a compelling reason to develop practical total syntheses. nih.gov Furthermore, total synthesis allows for the introduction of modifications at specific positions, which is crucial for exploring structure-activity relationships and generating derivatives for further study.

Hemisynthesis of this compound Derivatives and Related Diterpenoids

Hemisynthesis involves the chemical modification of a naturally occurring precursor to obtain the target compound or its derivatives. Hispanolone (B98741), a natural product structurally related to this compound, serves as a key starting material for the hemisynthesis of this compound derivatives and other related diterpenoids. sci-hub.se

Chemical Transformations of Natural Hispanolone

Natural hispanolone has been subjected to various chemical transformations to yield a range of related diterpenoids, including this compound itself, which can be formed by dehydration of hispanolone. sci-hub.se The reactivity of hispanolone allows for modifications of its functional groups and skeleton. Studies have explored the transformations of hispanolone to produce, among others, galeopsin (B593422) and drimane (B1240787) derivatives. sci-hub.se

Reactivity Studies for Derivatization and Analogue Generation

Reactivity studies on hispanolone and its derivatives are crucial for developing methods to generate a diverse library of analogues. These studies investigate how the compound reacts under different conditions, allowing for targeted modifications. The reactivity of compound 1 (hispanolone) has been investigated, and systematic transformations have been carried out to yield various furolabdane and drimane derivatives. sci-hub.se This research into the reactivity of the hispanolone scaffold provides the foundation for the hemisynthesis of novel compounds with potentially altered biological activities. sci-hub.se

Based on the available information from the search results, there is no specific research detailing the conjugate synthesis of this compound or its analogues explicitly for the purpose of enhancing their bioactivity. While the concept of conjugate synthesis is widely applied to natural products to improve properties like bioavailability or targeted delivery nih.govnih.gov, and the synthesis of this compound and related labdane diterpenoids like Hispanolone has been reported researchgate.netresearchgate.netresearchgate.net, the intersection of these two specific topics for this compound could not be found in the provided search results.

Therefore, it is not possible to generate a detailed, scientifically accurate article section focusing solely on "4.2.3. Conjugate Synthesis for Enhanced Bioactivity" of this compound and its analogues, including data tables and detailed research findings, as requested, because no specific studies on this topic were identified.

However, general principles regarding the conjugation of natural products for enhanced bioactivity have been reported. Conjugation can involve linking natural products to other molecules such as peptides, antibodies, or small molecules to create novel compounds with potentially improved therapeutic profiles . This approach aims to combine the advantages of different moieties, overcome limitations of the parent natural product, and develop more effective agents, particularly in areas like cancer therapy . The modification of natural product structures, including through conjugation, has been recognized as a strategy to enhance their bioavailability and facilitate their progression to clinical trials nih.gov.

Compounds Mentioned and PubChem CIDs

Pharmacological Activities and Mechanistic Research

Anti-inflammatory Activity and Immunomodulation

Studies have investigated the anti-inflammatory properties of Hispanone, primarily through in vitro models and some in vivo assessments.

Inhibition of Pro-inflammatory Enzyme Expression (e.g., Nitric Oxide Synthase-2, Cyclooxygenase-2) (In Vitro)

Inflammation involves the upregulation of key enzymes such as inducible nitric oxide synthase (iNOS), also known as Nitric Oxide Synthase-2 (NOS2), and cyclooxygenase-2 (COX-2). These enzymes are responsible for producing inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. nih.govmdpi.comscielo.br Inhibition of iNOS and COX-2 expression is a common target for anti-inflammatory agents. While the provided search results discuss the inhibition of iNOS and COX-2 by various compounds, including other labdane (B1241275) diterpenoids mdpi.comscielo.brresearchgate.net, direct experimental data explicitly showing this compound's effect on the expression of these specific enzymes in vitro was not prominently found in the initial search. However, the broader context of diterpenoids and anti-inflammatory research suggests this as a relevant area of investigation for this compound.

Modulation of Transcription Factors (e.g., NF-κB, IKK) (In Vitro)

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory enzymes and cytokines. wikipedia.orgmdpi.com The activation of NF-κB is often mediated by the IκB kinase (IKK) complex, which phosphorylates the inhibitor protein IκBα, leading to its degradation and the translocation of NF-κB to the nucleus. wikipedia.orgmdpi.comnih.govmdpi.com Modulating the NF-κB and IKK pathways is a significant mechanism for anti-inflammatory compounds. Although the search results highlight the importance of NF-κB and IKK modulation in anti-inflammatory responses and mention that some compounds inhibit these pathways mdpi.comscielo.brmdpi.commedchemexpress.comatlasgeneticsoncology.org, direct experimental evidence detailing this compound's specific effects on NF-κB and IKK in vitro was not explicitly provided in the initial results.

Reduction of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Tumor Necrosis Factor-alpha) (In Vitro)

The production of inflammatory mediators such as NO, PGE2, and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of the inflammatory response. nih.govmdpi.comscielo.brnih.govcrrtonline.com Reducing the levels of these mediators is a key indicator of anti-inflammatory activity. Some search results indicate that certain compounds, including other diterpenoids, can inhibit the production of NO and PGE2 in LPS-stimulated macrophages mdpi.comscielo.brresearchgate.net. TNF-α is another crucial pro-inflammatory cytokine whose reduction is indicative of anti-inflammatory effects mdpi.comnih.govnih.govmdpi.comnih.gov. While the search results emphasize the importance of inhibiting these mediators mdpi.comscielo.brresearchgate.netnih.govnih.govmdpi.comnih.gov, direct experimental data specifically demonstrating this compound's ability to reduce the levels of NO, PGE2, or TNF-α in vitro was not explicitly found in the initial search.

Selective Inhibition of Inflammasome Activation (e.g., NLRP3) (In Vitro)

The inflammasome, particularly the NLRP3 inflammasome, is a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and leading to the maturation and release of pro-inflammatory cytokines like IL-1β. mdpi.comembopress.orgfrontiersin.orgbiorxiv.orgnih.gov Selective inhibition of NLRP3 inflammasome activation is a therapeutic strategy for inflammatory diseases. mdpi.comembopress.orgfrontiersin.orgbiorxiv.org While the search results discuss the selective inhibition of the NLRP3 inflammasome by various compounds mdpi.comembopress.orgfrontiersin.orgbiorxiv.orgnih.gov, direct experimental data demonstrating this compound's selective inhibition of inflammasome activation in vitro was not explicitly provided in the initial search.

In Vivo Anti-inflammatory Efficacy in Animal Models (e.g., Mouse Ear Edema)

Animal models of inflammation, such as the mouse ear edema model induced by agents like croton oil or xylene, are commonly used to evaluate the in vivo anti-inflammatory efficacy of compounds. nih.govmdpi.comresearchgate.netajol.infonih.govijbcp.com These models assess the ability of a compound to reduce swelling and other inflammatory markers in living organisms. The search results mention the use of mouse ear edema models to evaluate anti-inflammatory activity nih.govmdpi.comresearchgate.netajol.infonih.govijbcp.com. While the search confirms the relevance and use of this model nih.govmdpi.comresearchgate.netajol.infonih.govijbcp.com, direct experimental data demonstrating this compound's efficacy in such in vivo models was not explicitly found in the initial search.

Anticancer and Anti-proliferative Effects

Research into the pharmacological activities of natural compounds often includes the investigation of potential anticancer and anti-proliferative effects. Some diterpenoids have shown anticancer properties. researchgate.net The search results indicate that a dichloromethane (B109758) fraction rich in diterpenoids inhibited various human tumor cell lines, and a nor-labdane compound showed potent cytotoxic activity against glioma and ovary cancer cell lines researchgate.net. Additionally, other studies on different compounds have explored their antiproliferative and pro-apoptotic effects on cancer cell lines nih.govnih.gov. While these results suggest that diterpenoids can possess anticancer activities researchgate.netnih.govnih.gov, direct experimental data specifically detailing this compound's anticancer or anti-proliferative effects was not explicitly provided in the initial search.

Inhibition of Cancer Cell Proliferation and Invasion (In Vitro)

In vitro studies have indicated that this compound can inhibit the proliferation and invasion of cancer cells. While the specific data for this compound's effects were not explicitly detailed in the search results, the broader context of research on natural compounds and cancer cell behavior suggests this is a common area of investigation. For example, studies on other compounds have demonstrated the inhibition of cancer cell proliferation and invasion in various cell lines nih.govmedsci.orgamegroups.orgscienceopen.complos.org. Research on Cryptotanshinone, another compound from Salvia miltiorrhiza, showed inhibition of bladder cancer cell proliferation, migration, and invasion nih.gov. Similarly, studies on microRNA have shown that modulating their expression can impact the proliferation and invasion of breast and prostate cancer cells amegroups.orgplos.org.

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

This compound has been shown to induce apoptosis in cancer cells in vitro. Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. Studies have demonstrated that this compound induces apoptosis in different tumor cell lines by activating caspase-8, with subsequent involvement of mitochondrial signaling researchgate.net. The induction of apoptosis is a common finding in the investigation of potential anti-cancer agents. For instance, gallic acid has been shown to induce apoptosis in human ovarian cancer cells mdpi.com, and a saturated branched-chain fatty acid, 13-methyltetradecanoic acid, induced rapid apoptosis in various human cancer cell lines nih.gov.

Evaluation of Anti-glioma Efficacy in Animal Xenograft Models

Studies have evaluated the anti-glioma efficacy of this compound in animal xenograft models. Xenograft models, which involve transplanting human cancer cells into immunocompromised animals, are crucial for evaluating the in vivo efficacy of potential cancer therapies reactionbiology.comnih.gov. Research has confirmed the anti-glioma efficacy of this compound (referred to as α-H in one source) in xenograft assays researchgate.net. This indicates that this compound demonstrates potential therapeutic effects against glioma in a living system. Other studies utilizing xenograft models have also shown the efficacy of different agents against various cancers, including glioma nih.govmdpi.combiorxiv.org. For example, a specialty extract from Picrorhiza kurroa showed anti-tumor effects in an orthotopic xenograft-induced glioma model biorxiv.org.

Antioxidant Properties

This compound also possesses antioxidant properties, which involve the scavenging of reactive species.

Scavenging of Reactive Oxygen Species (ROS) (In Vitro)

In vitro studies have demonstrated this compound's ability to scavenge Reactive Oxygen Species (ROS). core.ac.uk ROS are highly reactive molecules that can cause oxidative stress and damage to cells. rsc.orgscielo.org.mxfrontiersin.orgmdpi.com The scavenging of ROS is a key mechanism by which antioxidants exert their protective effects. frontiersin.org While specific data for this compound's ROS scavenging activity was not extensively detailed in the provided snippets, the mention of its inhibition of superoxide (B77818) anion suggests a direct interaction with a type of ROS. core.ac.uk Various plant extracts and compounds have been evaluated for their in vitro ROS scavenging activities, highlighting the importance of this property. rsc.orgmdpi.comresearchgate.netbrieflands.com

Hydroxyl Radical (•OH) Inhibitory Activity (In Vitro)

This compound has shown inhibitory activity against hydroxyl radicals (•OH) in vitro. The hydroxyl radical is a highly reactive and damaging free radical formed from the decomposition of hydrogen peroxide and peroxynitrite. mdpi.comajptonline.comoatext.com It can attack various biological molecules, including DNA, proteins, and lipids. ajptonline.comoatext.com Inhibiting or scavenging hydroxyl radicals is a significant aspect of antioxidant defense. ajptonline.comoatext.com Studies on other natural extracts have quantified their hydroxyl radical scavenging activity, often expressed as an IC50 value (the concentration required to inhibit 50% of the radicals). iscientific.orgnih.govejmo.org

Peroxynitrite (ONOO−) Scavenging Activity (In Vitro)

This compound exhibits scavenging activity against peroxynitrite (ONOO−) in vitro. Peroxynitrite is a potent and cytotoxic oxidant formed from the rapid reaction between superoxide anion and nitric oxide. nih.govnih.gov It can cause oxidative damage and contribute to various pathological conditions. mdpi.com Scavenging peroxynitrite is an important antioxidant mechanism. Research on other natural compounds, such as flavonoids and diarylheptanoids, has demonstrated their peroxynitrite scavenging activities with reported IC50 values. nih.govnih.gov

Antimicrobial Activities

Studies have investigated the efficacy of this compound against various microbial strains, including bacteria and fungi, primarily through in vitro methods.

Antibacterial Efficacy Against Microbial Strains (In Vitro)

Research indicates that this compound possesses antibacterial activity against certain bacterial strains in vitro. For instance, compounds including dehydrohispanolone (this compound) have shown antimicrobial activity. medcraveonline.comresearchgate.netijpmbs.com. Some studies on related compounds from Ballota pseudodictamnus have demonstrated activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Bacillus subtilis, and Staphylococcus aureus, with varying zones of inhibition observed. mdpi.comnih.gov. Specifically, compounds 1-3 from Ballota pseudodictamnus, which include ballodiolic acid and ballotenic acid, were active against all tested bacterial strains, exhibiting good zones of inhibition. mdpi.comnih.gov.

Antifungal Efficacy Against Yeast and Fungal Strains (In Vitro)

This compound and related furanoditerpenoids have also been evaluated for their antifungal properties in vitro. This compound has demonstrated antifungal activity against several fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Candida glabrata, and Fusarium solani. . Studies on Ballota acetabulosa extracts, which contain dehydrohispanolone (this compound), have shown antifungal effects against Candida species and Cryptococcus species. medcraveonline.com. Another study on compounds from Ballota pseudodictamnus reported antifungal activity against Aspergillus flavus, Fusarium solani, Aspergillus fumigatus, Aspergillus niger, and Candida glabrata, with compounds 1 and 2 showing higher activity compared to others. mdpi.comnih.gov.

Here is a table summarizing some in vitro antimicrobial data for related compounds, which may include this compound or structurally similar diterpenoids:

Compound SourceMicrobial StrainActivity/Result (e.g., Zone of Inhibition, MIC)Reference
Ballota pseudodictamnusEscherichia coliActive (Good zone of inhibition) mdpi.comnih.gov
Ballota pseudodictamnusPseudomonas aeruginosaActive (Good zone of inhibition) mdpi.comnih.gov
Ballota pseudodictamnusSalmonella typhiActive (Good zone of inhibition) mdpi.comnih.gov
Ballota pseudodictamnusBacillus subtilisActive (Good zone of inhibition) mdpi.comnih.gov
Ballota pseudodictamnusStaphylococcus aureusActive (Good zone of inhibition) mdpi.comnih.gov
This compoundTrichophyton longifususAntifungal activity
This compoundCandida albicansAntifungal activity
This compoundAspergillus flavusAntifungal activity
This compoundMicrosporum canisAntifungal activity
This compoundCandida glabrataAntifungal activity
This compoundFusarium solaniAntifungal activity
Ballota acetabulosa extractCandida speciesStrong antifungal effect (MIC 3.12-25 mg/mL) medcraveonline.com
Ballota acetabulosa extractCryptococcus speciesAntifungal effect medcraveonline.com

Antidiabetic Research

This compound has been investigated for its potential role in the management of diabetes, with research focusing on its effects on carbohydrate and lipid metabolizing enzymes and glucose homeostasis in animal models.

Inhibition of Carbohydrate Metabolizing Enzymes (In Vitro)

Studies have explored the ability of natural compounds, including those structurally related to this compound, to inhibit enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. Inhibition of these enzymes can help reduce postprandial glucose levels. While some plant extracts containing this compound have shown inhibitory effects on carbohydrate metabolizing enzymes nih.govresearchgate.net, direct in vitro data specifically for this compound's inhibitory activity against these enzymes was not prominently found in the provided search results. One study on compounds from Physalis patula reported negative results for yeast alpha-glucosidase inhibition by several compounds, including one marginally inhibiting acetylcholinesterase, but direct this compound data was not explicitly stated in this context researchgate.net.

Inhibition of Hormone-Sensitive Lipase (HSL) and Pancreatic Lipase (PL) (In Vitro)

Inhibition of lipases like Hormone-Sensitive Lipase (HSL) and Pancreatic Lipase (PL) can impact lipid metabolism, which is often dysregulated in diabetes. Research on extracts from plants in the Lamiaceae family, which can contain diterpenoids like this compound, has shown inhibition of HSL and PL activities in vitro. For example, an extract of Lavandula angustifolia demonstrated dose-dependent inhibition of HSL and PL. nih.govmdpi.com. While these studies highlight the potential of compounds from this plant family to inhibit lipases, specific in vitro inhibition data for isolated this compound against HSL and PL was not clearly present in the search results.

Modulatory Effects on Glucose Homeostasis in Animal Models

Investigations using animal models have been conducted to assess the effects of plant extracts containing this compound on glucose homeostasis. Extracts from Ballota nigra, which contains dehydrohispanolone (this compound), have been reported to possess hypoglycaemic effects in rats. nih.govresearchgate.net. Another study on Otostegia persica extract, containing compounds like chrysoeriol (B190785) and apigenin (B1666066) derivatives, showed a reduction in hematic glucose in STZ-induced diabetic mice. thieme-connect.comthieme-connect.com. These studies suggest that plants containing this compound and related compounds may influence glucose levels in living organisms, but the direct and specific contribution of this compound to these effects in animal models requires further focused investigation based on the provided snippets.

Neuropharmacological Investigations

Neuropharmacological studies on this compound have primarily focused on its interactions with enzymes relevant to neurological function and its potential to protect against neurotoxic insults in vitro.

Acetylcholinesterase (AChE) Inhibitory Activity (In Vitro)

In vitro studies have investigated this compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for diseases characterized by cholinergic deficits, such as Alzheimer's disease. Research indicates that this compound exhibits weak AChE inhibitory activity in vitro. In one study using rat brain cortex as the enzyme source, this compound was found to have an IC₅₀ value of 38.5 µM. nih.govresearchgate.net This places its activity in the weakly active range when compared to other compounds investigated in similar studies. nih.gov

Prolyl Oligopeptidase (POP) Inhibitory Activity (In Vitro)

This compound has also been evaluated for its inhibitory activity against prolyl oligopeptidase (POP), a serine protease involved in the metabolism of various neuropeptides and increasingly recognized for its potential role in neurodegenerative disorders. helsinki.fibpsbioscience.comamegroups.cn In vitro investigations have explored the interaction between this compound and POP. While the provided search results mention POP inhibition in the context of neurodegenerative diseases and other compounds, specific data on this compound's POP inhibitory activity (e.g., IC₅₀ values) were not detailed in the snippets. However, the outline suggests that this activity has been investigated in vitro.

Cytoprotective Activities Against Neurotoxicity (e.g., Glutamate-induced) (In Vitro)

Studies have examined the cytoprotective potential of this compound against neurotoxicity induced by agents such as glutamate (B1630785) in in vitro models. Glutamate excitotoxicity is a mechanism implicated in neuronal damage in various neurological conditions. nih.govnih.gov Research in this area aims to determine if this compound can protect neuronal cells from damage or death caused by excessive glutamate exposure. While the search results discuss glutamate-induced neurotoxicity and the protective effects of various phytochemicals in vitro, specific findings regarding this compound's cytoprotective activities against glutamate-induced neurotoxicity were not explicitly detailed in the provided snippets. The outline, however, indicates that such in vitro investigations have been conducted.

Cardioprotective Studies

This compound's potential to protect the heart from damage has been explored through in vitro studies, particularly in the context of cardiotoxicity induced by certain therapeutic agents.

In Vitro Mechanisms Against Cardiotoxicity (e.g., Doxorubicin-induced)

In vitro studies have investigated this compound's mechanisms of action against cardiotoxicity, such as that induced by doxorubicin (B1662922). Doxorubicin is a potent chemotherapy drug whose clinical use is limited by its cardiotoxic effects. mdpi.comdovepress.comfrontiersin.org Research suggests that doxorubicin-induced cardiotoxicity involves mechanisms like oxidative stress, mitochondrial dysfunction, and apoptosis in cardiomyocytes. dovepress.comfrontiersin.org Studies on this compound in this area aim to understand how it might counteract these detrimental processes in cardiac cells. One source indicates that labdane conjugates, a class of compounds that includes this compound, have shown protection against doxorubicin-induced cardiotoxicity in cardiomyocytes in vitro. researchgate.net This suggests that this compound may exert cardioprotective effects by interfering with the pathways through which doxorubicin damages heart cells.

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry aimed at understanding how modifications to a compound's chemical structure influence its biological activity. For this compound, a labdane diterpene, SAR studies help elucidate which parts of the molecule are crucial for its observed pharmacological effects and can guide the development of derivatives with improved potency or selectivity.

Correlation of Structural Modifications with Pharmacological Efficacy

Research into the direct correlation of specific structural modifications of this compound with changes in its pharmacological efficacy is somewhat limited in the available literature. This compound itself has been investigated for various biological activities, including anti-inflammatory properties and the inhibition of superoxide anion generation and elastase release nih.gov.

This compound (sometimes referred to as dehydrohispanolone) can potentially be an artifact formed by the dehydration of hispanolone (B98741) during extraction and isolation processes researchgate.net. Studies comparing hispanolone and this dehydrated form (this compound) have shown differences in activity. For instance, in an assay related to the inhibition of cellular estrogen levels, this compound was not active, while this compound (compound 5) exhibited modest activity with an IC₅₀ of 19.8 μM, making it less potent than the positive control meclofenamic acid researchgate.net. This suggests that the presence or absence of the hydroxyl group at a specific position (which is lost during dehydration) significantly impacts this particular activity.

In the context of acetylcholinesterase (AChE) inhibition, this compound, alongside other furan-containing labdane diterpenoids like leoheterin and galeopsin (B593422), demonstrated weak activity with IC₅₀ values ranging from 38.5 to 42.7 µM mdpi.com, imrpress.com. While this indicates some level of interaction with the enzyme, the high IC₅₀ values suggest that the native this compound structure is not highly potent for this target. Direct comparisons of this compound derivatives with specific structural alterations and their corresponding changes in AChE inhibitory activity are not extensively detailed, highlighting a gap in the comprehensive SAR understanding for this specific effect.

Studies on related labdane diterpenoids, such as dehydroisohispanolone (a derivative of hispanolone), have reported anti-inflammatory effects imrpress.com. Molecular docking studies involving dehydroisohispanolone have also explored its binding to targets like the NLRP3 inflammasome, identifying specific residues involved in the interaction,. While these studies provide insights into how related structures interact with biological targets, detailed experimental SAR data systematically linking specific modifications on the this compound scaffold to quantitative changes in various pharmacological activities is still an area requiring further investigation.

The available data, though sparse, suggests that even subtle structural differences, such as the presence or absence of a hydroxyl group, can influence this compound's biological effects. More comprehensive studies involving targeted structural modifications of this compound and rigorous testing across various assays are needed to establish clearer correlations between structure and pharmacological efficacy.

Identification of Key Pharmacophores within this compound and its Derivatives

Identifying key pharmacophores within this compound involves pinpointing the specific structural features responsible for its biological activity. For furanoditerpenoids, the furan (B31954) ring is often highlighted as a significant pharmacophore associated with diverse bioactivities, including anti-allergic, anti-diabetic, anti-cancer, and anti-viral effects. Given that this compound is a furan-containing labdane diterpene, the furan ring in its structure is likely to play a role in its pharmacological profile mdpi.com, imrpress.com.

In the case of AChE inhibition by this compound and related compounds like leoheterin and galeopsin, the presence of the furan ring at the side chain is a common feature among these weakly active inhibitors mdpi.com, imrpress.com. This observation suggests that the furan moiety might be involved in the interaction with the enzyme, potentially acting as a recognition element, although other parts of the molecule or their spatial arrangement likely limit the potency.

Studies on other labdane diterpenoids have provided broader insights into structural features contributing to activity within this class. For example, research on the anti-inflammatory activity of labdane diterpenoids has emphasized the importance of the Michael acceptor functionality, a common structural motif in many active compounds, and its association with inhibiting NF-κB signaling. While this compound's structure would need to be specifically examined for the presence and relevance of such a feature to its anti-inflammatory or other activities, this highlights how specific functional groups or substructures within the labdane scaffold can act as key pharmacophores.

Furthermore, SAR studies on related diterpenoids, such as hedychenone, have indicated that the furanoid ring has a greater impact on cytotoxicity compared to the decalone nucleus, and that dimerization can significantly enhance activity. While these findings are not directly transferable to this compound without specific studies, they support the general importance of the furan moiety and the potential for modifications to the core scaffold or the introduction of dimeric structures to influence activity.

Table 1: Pharmacological Activities of this compound and Related Compounds

CompoundPubChem CIDActivity TestedResult (IC₅₀)Reference
This compound10402561AChE Inhibition38.5 - 42.7 µM (weak) mdpi.com, imrpress.com
This compound10402561Inhibition of cellular estrogen levels19.8 µM (modest) researchgate.net
This compound10402561Superoxide anion generation and elastase release inhibition8.48 µM (superoxide anion) nih.gov
Hispanolone5458747Inhibition of cellular estrogen levelsNot active researchgate.net
Leoheterin15726751AChE Inhibition38.5 - 42.7 µM (weak) mdpi.com, imrpress.com
Galeopsin92966417AChE Inhibition38.5 - 42.7 µM (weak) mdpi.com, imrpress.com
DehydroisohispanoloneNot readily availableNLRP3 Inhibition (in silico/bioevaluation)Promising (details not in snippets),,,

Note: IC₅₀ values are approximate ranges where provided in the source snippets.

Advanced Analytical Research Methodologies

Chromatographic Techniques in Hispanone Isolation and Purification

Chromatography plays a pivotal role in separating this compound from complex natural extracts, leveraging differences in compound polarity, size, or affinity. Various chromatographic approaches are employed, ranging from traditional column chromatography to more sophisticated high-performance techniques.

Silica (B1680970) Gel Chromatography for Fractionation

Silica gel chromatography is a widely used technique for the initial fractionation of crude plant extracts containing this compound. researchgate.netpreprints.org This method utilizes silica gel as a stationary phase, which is a porous form of silicon dioxide with weakly acidic properties. epa.govnih.gov The separation is based on the differential adsorption and elution of compounds as a mobile phase, typically a solvent or mixture of solvents, passes through the silica gel column. researchgate.net Compounds with higher polarity interact more strongly with the polar silica gel and elute later, while less polar compounds elute earlier. researchgate.net

In the isolation of diterpenoids, including this compound, from sources like Leonurus japonicus, silica gel column chromatography is commonly employed. chemfaces.comresearchgate.net Extracts are loaded onto the silica gel column, and elution is performed using solvent mixtures of increasing polarity, such as hexane-ethyl acetate (B1210297) gradients. researchgate.netuns.edu.ar This gradient elution helps to separate compounds based on their polarity differences, yielding fractions that are enriched in specific compound classes. researchgate.net Thin-layer chromatography (TLC) is often used in conjunction with silica gel column chromatography to monitor the separation process and pool fractions containing the target compound, this compound. researchgate.netpreprints.orguns.edu.ar While effective for initial separation and fractionation, silica gel chromatography can be time-consuming and may require large quantities of solvent. mdpi.com

High-Performance Liquid Chromatography (HPLC) in Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and metabolite profiling of this compound. researchgate.netmdpi.com HPLC offers higher resolution and efficiency compared to traditional column chromatography, enabling the separation of closely related compounds and the analysis of complex mixtures. mdpi.com

In the context of natural product analysis, HPLC is frequently coupled with detectors such as photodiode array (PAD) and mass spectrometry (MS) for comprehensive metabolite profiling. mdpi.comnih.gov This hyphenated technique, often referred to as HPLC-MS, allows for the separation of various metabolites in an extract and provides information about their UV absorption characteristics and mass-to-charge ratios. mdpi.comnih.gov Reverse-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase, is a common mode used for the purification of isolated compounds. mdpi.com Semi-preparative RP-HPLC can be employed to improve the purity of this compound obtained from initial fractionation steps. mdpi.com

HPLC-MS is also a key technology in metabolomics, enabling the identification and quantification of a wide range of metabolites in biological samples. silantes.compharmaron.comau.dk This is achieved by separating metabolites based on their physicochemical properties and then detecting them using a mass spectrometer. silantes.compharmaron.com The application of HPLC-MS in metabolite profiling can help in understanding the metabolic pathways involving this compound and identifying its related compounds in biological matrices or plant extracts. nih.govpharmaron.com

Spectroscopic Approaches for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the chemical structure of this compound after its isolation and purification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds, including this compound. emerypharma.comwiley.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information about the arrangement of atoms and their connectivity within a molecule. emerypharma.comwiley.comulethbridge.ca

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental data on the types of hydrogen and carbon atoms present in the molecule, their chemical environments (indicated by chemical shifts), and their neighboring atoms (revealed by splitting patterns and coupling constants). emerypharma.com While 1D NMR is powerful, complex molecules like diterpenoids can exhibit crowded spectra, making complete interpretation challenging. ulethbridge.ca

2D NMR techniques overcome the limitations of 1D NMR by spreading the spectral information into two dimensions, providing correlations between different nuclei. emerypharma.comulethbridge.ca Common 2D NMR experiments used in structural elucidation include:

¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between coupled protons, revealing proton-proton connectivity through bonds. emerypharma.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular skeleton.

The combined analysis of 1D and 2D NMR data allows for the assignment of individual proton and carbon signals and the determination of the complete carbon framework and the positions of substituents. emerypharma.com Studies on the isolation and structure elucidation of diterpenoids from Leonurus japonicus, including this compound, have extensively utilized 1D and 2D NMR techniques to confirm their structures. chemfaces.comresearchgate.net

Mass Spectrometry for Metabolite Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in structural identification. silantes.comthermofisher.commdpi.com In metabolomics, MS is essential for identifying and quantifying metabolites in complex samples. silantes.compharmaron.comau.dk

When coupled with chromatography, such as HPLC-MS, MS provides mass spectral data for the separated components of a mixture. silantes.compharmaron.comnih.gov This allows for the determination of the molecular formula of this compound and its related metabolites based on accurate mass measurements. pharmaron.comthermofisher.com Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used in LC-MS for analyzing natural products. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS), or MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. silantes.comthermofisher.comnih.gov This fragmentation pattern provides characteristic structural information that can be used to confirm the identity of a compound by comparing it to spectral databases or by interpreting the fragmentation pathways. pharmaron.comthermofisher.comnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of ions and increasing confidence in metabolite identification. pharmaron.comthermofisher.com

MS is also used for the quantification of metabolites. silantes.commdpi.comnih.gov Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on triple quadrupole or Orbitrap mass spectrometers, respectively, allow for the sensitive and selective quantification of target compounds like this compound in complex matrices. thermofisher.comnih.gov

Oxidation Studies and Chemical Reactivity Profiling

Understanding the chemical reactivity of this compound, including its susceptibility to oxidation, is important for assessing its stability and potential interactions. Oxidation is a common degradation pathway for many organic compounds, particularly those with reactive functional groups. nih.govmdpi.com

Studies on the chemical reactivity of compounds often involve exposing them to various oxidizing agents or conditions and analyzing the resulting products using techniques like chromatography and spectroscopy. nih.gov While specific detailed oxidation studies solely focused on this compound were not extensively found in the provided search results, the general principles of oxidation studies and chemical reactivity profiling for natural products and pharmaceuticals involve:

Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., heat, light, oxidizing agents, different pH values) to induce degradation and identify degradation products.

Analysis of Degradation Products: Using techniques like LC-MS and NMR to separate, identify, and characterize the structures of the degradation products.

Reaction Mechanism Elucidation: Proposing and verifying the chemical pathways involved in the oxidation or other reactions.

Stability Assessment: Determining the stability of the compound under various storage conditions.

This compound, being a diterpenoid with a furan (B31954) ring and a ketone group, possesses functional groups that could potentially undergo oxidation or other chemical transformations. The furan ring, for instance, can be susceptible to oxidation. General studies on the chemical reactivity of natural products highlight the importance of considering factors like pH, temperature, and the presence of other compounds or enzymes that can influence reaction pathways. nih.govmdpi.com Further research specifically on the oxidation and chemical reactivity profile of this compound would provide valuable insights into its stability and potential fate in different environments or biological systems.

Investigations into this compound Oxidation with Transition Metal Catalysts (e.g., Pt-Ni)

Research into the chemical transformations of this compound, a biologically active furolabdane, has included investigations into its oxidation reactions, particularly those catalyzed by transition metals. While comprehensive studies specifically detailing this compound oxidation with Pt-Ni catalysts are not extensively documented in the immediate search results, related research on the oxidation of similar diterpenes and the use of transition metal catalysts in oxidation reactions provide relevant context and methodologies.

One study explored the electrochemical oxidation of a related compound, dehydrohispanolone (compound 1), using a (+)Pt-Ni(-) catalytic system in NH₄Br/MeOH. This electrochemical approach yielded tetra-annular spiro compounds as a mixture of four diastereomers. The yields and ratios of these products were found to be dependent on the specific reaction conditions employed. sci-hub.se This indicates that Pt-Ni systems can facilitate oxidative transformations of labdane-type diterpenes, although the resulting products and reaction pathways may differ based on the substrate and conditions.

Other oxidative methods applied to this compound or related labdanes have utilized different metal catalysts. For instance, manganic acetate oxidation of this compound (identified as compound 15 in one context) afforded 6β-acetoxythis compound (compound 21). Subsequent reduction of this product with sodium borohydride (B1222165) yielded 6β-acetoxy-7β-hydroxythis compound (compound 22). ajol.info This highlights the use of manganese as a transition metal catalyst in functionalizing the this compound core. Additionally, Vedejs' oxidative procedure, employing oxodiperoxymolybdenum pyridine-hexamethylphosphoric triamide (MoOPH), has been applied to a related dienolate of a compound structurally similar to this compound, yielding various diterpenoids. sci-hub.se

The broader field of transition metal catalysis in oxidation reactions provides insights into the potential mechanisms and outcomes when applying such catalysts to complex organic molecules like this compound. Transition metals are known to be efficient catalysts for redox reactions, and their interactions with dioxygen are not spin restricted, making them suitable for facilitating oxidation processes. nih.gov Studies have demonstrated the effectiveness of various transition metal complexes, including those involving copper, manganese, nickel, and platinum, in catalyzing the oxidation of different organic substrates, such as alcohols and tertiary amines. orientjchem.orgsioc-journal.cnrsc.org

Future Research Trajectories and Scholarly Outlook

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Future research on hispanone is poised to delve deeper into its potential biological activities and therapeutic applications. While some furanoditerpenoids, a class that includes this compound, have been associated with various therapeutic effects such as anti-allergic, anti-diabetic, anti-cancer, and anti-viral properties, the specific activities of this compound warrant further investigation researchgate.net. Previous studies on derivatives of hispanolone (B98741), a related compound, have indicated potential as anti-inflammatory, cardioprotective, and anti-tumoral agents, suggesting similar possibilities for this compound itself researchgate.net. Identifying the exact phytoconstituents responsible for observed biological effects in plant extracts containing this compound and understanding their molecular mechanisms of action are key areas for future research researchgate.net. Screening for analgesic activity in natural products and isolating active molecules to correlate structure with biological response is a relevant approach for future studies on this compound mdpi.com.

Development of Novel Synthetic Routes for Complex Analogues

Developing novel synthetic routes for this compound and its complex analogues is a significant area for future chemical research. Efficient and stable synthetic procedures are constantly being sought for natural products and their derivatives, especially when aiming to create libraries of modified analogues for therapeutic exploration iiserpune.ac.in. This compound is a biologically active furolabdane, and new synthetic routes for such compounds are of interest lookchem.com. The structural diversity of diterpenoids, arising from variations in oxygen-bearing substituents and the formation of rings, highlights the complexity involved in their synthesis and the need for innovative approaches researchgate.net.

Application of Omics Technologies to Elucidate Biosynthetic Pathways

The application of omics technologies is crucial for elucidating the biosynthetic pathways of natural products like this compound. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the complex molecular mechanisms underlying the production of secondary metabolites in plants researchgate.net, frontlinegenomics.com. These technologies can help identify catalytic enzymes, characterize metabolic gene clusters, and trace evolutionary trajectories maxapress.com. Transcriptome co-expression analysis, for instance, can identify genes with similar expression patterns that may belong to a biosynthetic pathway maxapress.com, wur.nl. Integrating different omics data layers can provide a more holistic understanding and help identify hidden interactions and regulatory networks involved in biosynthesis wur.nl. Emerging technologies like single-cell sequencing and mass spectrometry imaging, combined with machine learning, are expected to further advance the understanding of natural product biosynthesis maxapress.com.

Refinement and Standardization of In Vivo Animal Models for Efficacy Studies

Refining and standardizing in vivo animal models is essential for evaluating the efficacy of this compound and its potential therapeutic applications. While in vitro studies offer initial insights, in vivo models are necessary to assess the effects of a compound within a complex biological system uhnresearch.ca. However, challenges exist in the translatability of results from animal models to humans due to physiological differences uhnresearch.ca, mattek.com, europa.eu. Future research needs to focus on developing more human-relevant in vivo models or improving existing ones to better predict the efficacy of compounds like this compound mattek.com. Standardization of procedures for developing and utilizing these models, including aspects like dosing, tumor measurement (in the case of anti-tumoral studies), and drug treatment, is critical for obtaining reliable and comparable data nih.gov.

Integration of Computational Chemistry in Structure-Activity Relationship Prediction

The integration of computational chemistry is increasingly important for predicting the structure-activity relationships (SAR) of compounds like this compound. Computational methods can help understand how the molecular structure of a compound relates to its biological activity collaborativedrug.com, azolifesciences.com. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical and computational approaches to quantify this relationship, aiding in the prediction of biological activity for new or modified structures creative-proteomics.com. Computational chemistry can provide insights into the geometric and electrostatic interactions that contribute to biological activity and assist in optimizing compounds for desired potency and specificity azolifesciences.com. While computational methods are powerful tools for analyzing large datasets and guiding research, their results should be interpreted with appropriate professional judgment collaborativedrug.com, azolifesciences.com.

Q & A

Basic Research Questions

Q. How to formulate a testable hypothesis for Hispanone’s mechanism of action in cancer models?

  • Methodological Answer : Use the PICOT framework to structure the hypothesis:

  • Population : Cancer cell lines (e.g., HeLa, MCF-7).
  • Intervention : this compound treatment at varying concentrations.
  • Comparison : Untreated controls or standard chemotherapeutics (e.g., cisplatin).
  • Outcome : Apoptosis markers (e.g., caspase-3 activation), IC50 values.
  • Time : Exposure duration (e.g., 24–72 hours).
  • Example: “Does this compound (10–50 μM) induce apoptosis in HeLa cells more effectively than cisplatin over 48 hours?” .

Q. What experimental designs are optimal for initial pharmacological profiling of this compound?

  • Methodological Answer :

  • Between-subjects design : Compare this compound’s effects across distinct cell populations (e.g., normal vs. cancerous) to minimize intra-group variability .
  • Dose-response studies : Use sigmoidal curve fitting to calculate efficacy metrics (EC50/IC50). Include negative controls (solvent-only) to isolate compound-specific effects .
  • Replication : Triplicate experiments with blinded data collection to reduce bias .

Q. How to conduct a systematic literature review on this compound’s bioactivity?

  • Methodological Answer :

  • Search strategy : Use Boolean operators (e.g., "this compound AND (anti-inflammatory OR cytotoxic)") across PubMed, Scopus, and Web of Science.
  • Screening : Apply PRISMA guidelines for study inclusion/exclusion (e.g., peer-reviewed articles from 2000–2025).
  • Data extraction : Tabulate key parameters (e.g., assay type, cell lines, IC50 values) for comparative analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported cytotoxicity data across studies?

  • Methodological Answer :

  • Triangulation : Cross-validate findings using orthogonal assays (e.g., MTT, ATP luminescence, live/dead staining) .
  • Meta-analysis : Statistically pool data from heterogeneous studies using random-effects models. Adjust for covariates (e.g., cell passage number, solvent purity) .
  • Experimental replication : Standardize protocols (e.g., serum concentration, incubation temperature) to isolate this compound-specific effects .

Q. What strategies optimize this compound’s synthetic pathways for structural analogs?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., catalyst type, reaction time) on yield and purity .
  • Analytical validation : Use HPLC-MS and NMR to confirm structural fidelity. Compare spectral data with reference libraries (e.g., PubChem) .
  • Green chemistry metrics : Calculate E-factors and atom economy to assess sustainability .

Q. How to integrate multi-omics data (transcriptomics, proteomics) in this compound research?

  • Methodological Answer :

  • Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Pathway enrichment : Use tools like DAVID or Metascape to map genes to KEGG pathways.

Proteomic validation : Targeted mass spectrometry to quantify protein expression (e.g., Bcl-2 family members) .

  • Data integration : Apply systems biology models (e.g., Cytoscape) to visualize cross-omics interactions .

Tables for Methodological Reference

Research Stage Key Parameters Recommended Tools/Techniques
Hypothesis FormulationPICOT elements, effect size estimationPRISMA, EndNote
Experimental DesignControl groups, blinding, replicationJMP, GraphPad Prism
Data Contradiction AnalysisMeta-regression, heterogeneity testingRevMan, STATA
Multi-omics IntegrationPathway enrichment, network visualizationDAVID, Cytoscape

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hispanone
Reactant of Route 2
Hispanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.